molecular formula C9H9N3O3S B2436024 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline CAS No. 1858267-88-5

4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B2436024
CAS No.: 1858267-88-5
M. Wt: 239.25
InChI Key: ULORBWQDLLOPLY-UHFFFAOYSA-N
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Description

“4-(Methylsulfonyl)aniline” is a chemical compound with the molecular formula C7H9NO2S . It is used as a pharmaceutical intermediate . A series of 4-(methylsulfonyl)aniline derivatives were synthesized to obtain new compounds as potential anti-inflammatory agents with expected selectivity against the COX-2 enzyme .


Molecular Structure Analysis

The molecular weight of “4-(Methylsulfonyl)aniline” is 171.22 g/mol . The molecular structure is represented by the formula C7H9NO2S .


Physical and Chemical Properties Analysis

“4-(Methylsulfonyl)aniline” is a solid at room temperature . It has a molecular weight of 171.21 g/mol . It is soluble in water .

Scientific Research Applications

Chemical Optimization and Biological Activity

  • Optimization of GPR119 Agonists : The aniline ring in 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline derivatives has been studied for its role in optimizing the efficacy of GPR119 agonists. Substitutions on this ring have led to increased efficacy on human and cynomolgus monkey (cyno) receptors, highlighting the significance of the aniline component in drug development (Wang et al., 2014).

Antibacterial and Antifungal Properties

  • Antibacterial Activity Against Rice Bacterial Leaf Blight : Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to this compound, have shown potent antibacterial activities against Xanthomonas oryzaepv. pv. oryzae (Xoo), the pathogen causing rice bacterial leaf blight. These compounds were effective in reducing the disease and enhancing plant resistance (Shi et al., 2015).

Biological Synthesis and Analysis

  • Synthesis and Antibacterial Study of N-substituted Derivatives : 1,3,4-oxadiazole bearing compounds, including those structurally similar to this compound, have been synthesized and shown moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Anticancer Activities

  • Potential Anticancer Agents : Some novel 1,3,4-oxadiazole analogues have been synthesized and evaluated for their antiproliferative activity. These compounds, structurally related to this compound, displayed significant activity against various cancer cell lines, suggesting their potential as anticancer agents (Ahsan et al., 2018).

Safety and Hazards

“4-(Methylsulfonyl)aniline” may cause skin irritation and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a dark place, sealed in dry, at room temperature .

Mechanism of Action

Target of Action

It’s known that this compound is used as a pharmaceutical intermediate , which suggests it may interact with various biological targets.

Mode of Action

It’s known that a series of 4-(methylsulfonyl)aniline derivatives were synthesized to obtain new compounds as potential anti-inflammatory agents with expected selectivity against the cox-2 enzyme . This suggests that the compound might interact with its targets to modulate their activity, leading to changes in cellular functions.

Biochemical Pathways

Given its potential role as an anti-inflammatory agent , it might be involved in the modulation of inflammatory pathways.

Pharmacokinetics

It’s known that the compound is soluble in water , which suggests it could have good bioavailability.

Result of Action

Given its potential role as an anti-inflammatory agent , it might help in reducing inflammation at the cellular level.

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature could affect its stability.

Biochemical Analysis

Biochemical Properties

4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor The interaction with COX-2 is particularly important as it suggests potential anti-inflammatory properties

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Moreover, this compound can alter cellular metabolism by inhibiting specific metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of COX-2, where the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, this compound may interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These interactions are crucial for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of inflammatory pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse effects on organ function. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . These metabolic processes can affect the compound’s bioavailability and efficacy. Understanding these pathways is essential for optimizing the compound’s therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and may bind to proteins that facilitate its distribution . Its localization within tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s function and interactions with other biomolecules, ultimately influencing its therapeutic potential.

Properties

IUPAC Name

4-(5-methylsulfonyl-1,3,4-oxadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c1-16(13,14)9-12-11-8(15-9)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULORBWQDLLOPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(O1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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